

How to properly wash cells after PKH26 staining.

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Compound of Interest		
Compound Name:	PKH 26	
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Technical Support Center: PKH26 Staining

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in properly washing cells after PKH26 staining.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to properly wash cells after PKH26 staining?

Proper washing is essential to remove any unbound PKH26 dye.[1][2][3][4] Residual dye can lead to high background fluorescence, inaccurate data, and potential toxicity to cells. Furthermore, inadequate washing can result in the transfer of the dye to unstained cells in co-culture experiments.[5]

Q2: What is the recommended solution for washing cells after PKH26 staining?

It is recommended to use a complete culture medium containing serum to wash the cells.[1][2] [3][4][6] The serum proteins help to bind and remove any excess dye. Do not use serum-free medium, buffered salt solutions, or Diluent C for washing, as this can lead to the formation of dye aggregates that are difficult to remove.[1][2]

Q3: How many times should I wash the cells?

A minimum of three washes is recommended to ensure the complete removal of unbound dye. [1][6] Some protocols suggest that washing 3-5 times may be necessary to prevent dye



leakage and cell-to-cell transfer.[7]

Q4: What is the purpose of transferring cells to a new tube during the washing steps?

Transferring the cell suspension to a fresh sterile conical polypropylene tube after the first wash significantly increases washing efficiency.[1][2][3][4] This minimizes the carryover of residual dye that may have adsorbed to the walls of the initial staining tube.

Q5: What are the recommended centrifugation speed and time for pelleting cells during washes?

A centrifugation speed of 400 x g for 5-10 minutes is generally recommended for pelleting the cells between washes.[1][2][3][4] A gentler speed of 300 x g for 5-10 minutes has also been suggested.[6][8]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause	Solution
High Background Fluorescence	Inadequate removal of unbound dye.	Increase the number of washes with complete medium (at least 3 washes are recommended).[1][6] Ensure you are transferring the cells to a new tube after the first wash to improve washing efficiency. [1][2][3][4]
Cell Clumping	Presence of dead cells and released DNA.	Incubate the cells with 0.002% DNase for 30 minutes at 37°C before staining to reduce clumping.[5] Ensure gentle handling and pipetting during the washing steps.
Low Cell Viability	Toxicity from residual dye or harsh washing procedure.	Ensure the staining reaction is properly stopped with serum or a protein solution before the first wash.[5] Use the recommended gentle centrifugation speeds (300-400 x g).[1][6] Avoid leaving cells in Diluent C for extended periods.
Dye Transfer to Unstained Cells in Co-culture	Insufficient washing leading to carryover of dye aggregates.	Use neat serum or a buffer with at least 5% albumin to stop the staining reaction.[5] Perform at least three washes with complete medium containing at least 10% serum. [5] Culture the stained cells in medium with 10% serum for at least 30 minutes before co-culturing.[5]



Significant Cell Loss During Washes

Harsh centrifugation or aspiration techniques.

Use the recommended centrifugation speeds and times to form a loose pellet.[1]
[2] Be careful when aspirating the supernatant to avoid disturbing the cell pellet.[1][2]
[3] Cell loss is a common issue during washing steps, so handle cells gently.

Experimental Protocol: Washing Cells After PKH26 Staining

This protocol outlines the key steps for effectively washing cells after staining with PKH26.

- Stop the Staining Reaction: After the desired staining incubation time (typically 1-5 minutes), add an equal volume of serum (e.g., fetal bovine serum) or a protein solution (e.g., 1% BSA) to the cell/dye suspension. Incubate for 1 minute. This step is crucial to stop the staining process by binding excess dye.[2][5]
- First Centrifugation: Centrifuge the cells at 400 x g for 10 minutes at 20-25°C.[1][2][3][4]
- First Wash: Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.
 Resuspend the cell pellet in 10 mL of complete medium.[1][2][4]
- Transfer to a New Tube: For optimal washing efficiency, transfer the resuspended cells to a new sterile conical polypropylene tube.[1][2][3][4]
- Second Centrifugation: Centrifuge the cells at 400 x g for 5 minutes at 20-25°C.[1][2][4]
- Second Wash: Carefully aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.
- Third Centrifugation: Centrifuge the cells at 400 x g for 5 minutes at 20-25°C.[1][2][4]



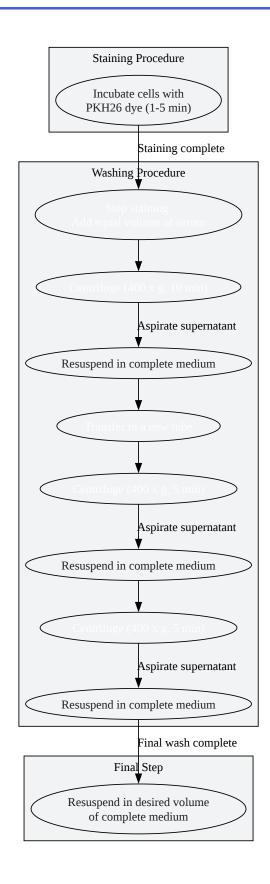
- Third Wash: Carefully aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.
- Final Resuspension: After the final wash, centrifuge the cells one last time and resuspend the pellet in the desired volume of complete medium for your downstream application.[1][3]

Quantitative Parameters for Washing Protocol

Parameter	Recommended Value	Notes
Washing Solution	Complete culture medium with serum	Serum helps to quench the staining reaction and remove unbound dye.[1][2][5]
Number of Washes	3 (minimum)	To ensure complete removal of residual dye.[1][6]
Centrifugation Speed	300-400 x g	To pellet cells without causing excessive damage.[1][6]
Centrifugation Time	5-10 minutes	Sufficient to form a loose cell pellet.[1][2][3][4]
Transfer to New Tube	Yes, after the first wash	Significantly improves washing efficiency.[1][2][3][4]

Workflow for Washing Cells After PKH26 Stainingdot





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